(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone
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Overview
Description
The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone is a versatile chemical with a unique structure that allows for diverse applications. It is used in various fields, including drug discovery, synthesis of novel compounds, and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing novel compounds and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate biological pathways and molecular interactions.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application, such as binding to enzymes or receptors in biological systems. Detailed studies are required to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isochroman-3-yl)methanone: shares structural similarities with other compounds containing piperidine, pyridine, and isochroman moieties.
4-chloropyridine: A related compound used in various chemical syntheses.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(3,4-dihydro-1H-isochromen-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c21-17-12-22-8-5-18(17)26-16-6-9-23(10-7-16)20(24)19-11-14-3-1-2-4-15(14)13-25-19/h1-5,8,12,16,19H,6-7,9-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIZPEOEGHCSPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3CC4=CC=CC=C4CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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